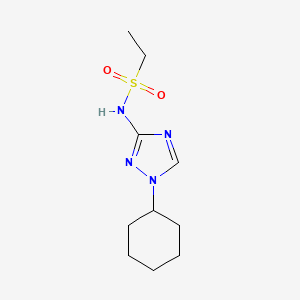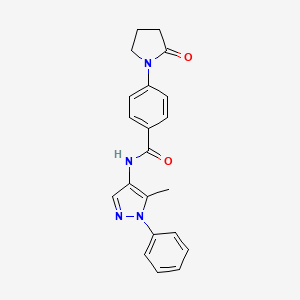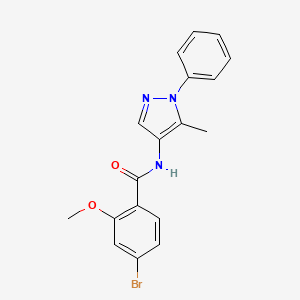![molecular formula C13H22N4 B7663283 N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine](/img/structure/B7663283.png)
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine, also known as DMCM-TA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative and has been studied for its effects on the central nervous system.
Mecanismo De Acción
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine is believed to exert its effects on the central nervous system by modulating the activity of the GABAergic system. Specifically, this compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and increase sleep duration. This compound has also been shown to increase the levels of GABA in the brain, suggesting that it may enhance GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine is its specificity for the GABAergic system. This compound has been shown to selectively enhance the binding of GABA to its receptors, without affecting other neurotransmitter systems. However, one limitation of this compound is its potential for side effects, particularly at high doses. This compound has been shown to cause sedation and ataxia in animal studies, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine. One area of interest is the development of novel anxiolytic and sedative compounds based on the structure of this compound. Another area of interest is the study of the long-term effects of this compound on the GABAergic system and behavior. Finally, the potential use of this compound in the treatment of anxiety and related disorders warrants further investigation.
Métodos De Síntesis
The synthesis of N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,6-dimethylcyclohexanone with hydrazine hydrate to form 2,6-dimethylcyclohexanone hydrazone. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The final step involves the reaction of the diazonium salt with ethylenediamine and sodium azide to form this compound.
Aplicaciones Científicas De Investigación
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and related disorders. This compound has also been studied for its effects on the GABAergic system, which is involved in the regulation of anxiety and other behaviors.
Propiedades
IUPAC Name |
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-11-4-3-5-12(2)13(11)10-14-6-8-17-9-7-15-16-17/h4,7,9,12-14H,3,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTMSMYWHHHYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CNCCN2C=CN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)

![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-fluoro-2,3-dihydro-1,4-benzoxazine](/img/structure/B7663272.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)

![N-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-(propan-2-yloxymethyl)aniline](/img/structure/B7663288.png)

![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663305.png)
![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)
